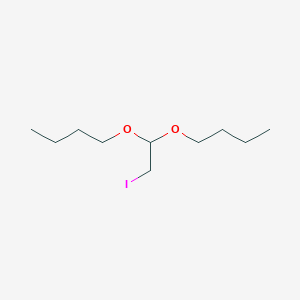
1-(1-Butoxy-2-iodoethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Butoxy-2-iodoethoxy)butane is an organic compound with the molecular formula C10H21IO2 It is a derivative of butane, where the hydrogen atoms are substituted with butoxy and iodoethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Butoxy-2-iodoethoxy)butane typically involves the reaction of 1-iodo-2-butoxyethane with butanol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
The reaction proceeds via nucleophilic substitution, where the butanol attacks the iodoethane derivative, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Butoxy-2-iodoethoxy)butane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol
Substitution: Ammonia (NH3) or thiols in the presence of a base like NaOH
Major Products
Oxidation: Butoxyacetic acid, butoxyacetaldehyde
Reduction: 1-(1-Butoxy-2-hydroxyethoxy)butane
Substitution: 1-(1-Butoxy-2-aminoethoxy)butane, 1-(1-Butoxy-2-thioethoxy)butane
Aplicaciones Científicas De Investigación
1-(1-Butoxy-2-iodoethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other functional materials.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Butoxy-2-iodoethoxy)butane involves its interaction with molecular targets through its functional groups. The butoxy and iodoethoxy groups can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Butoxyethoxy)butane: Lacks the iodo group, making it less reactive in substitution reactions.
1-(1-Ethoxy-2-iodoethoxy)ethane: Similar structure but with ethoxy groups instead of butoxy, affecting its physical and chemical properties.
1-(1-Butoxy-2-chloroethoxy)butane: Contains a chloro group instead of an iodo group, leading to different reactivity and applications.
Uniqueness
1-(1-Butoxy-2-iodoethoxy)butane is unique due to the presence of both butoxy and iodoethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
55928-62-6 |
|---|---|
Fórmula molecular |
C10H21IO2 |
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
1-(1-butoxy-2-iodoethoxy)butane |
InChI |
InChI=1S/C10H21IO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3 |
Clave InChI |
NVFRATUPGXDBJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(CI)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
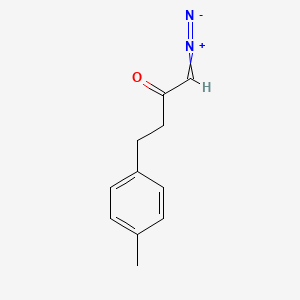
![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
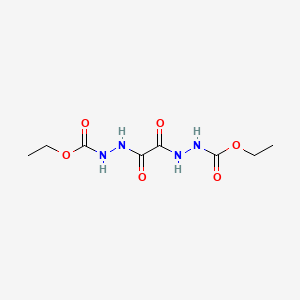
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
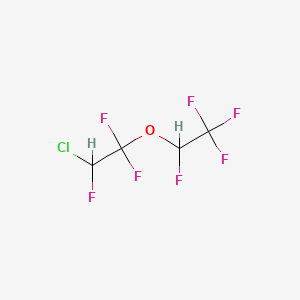
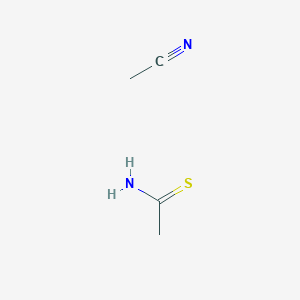
![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
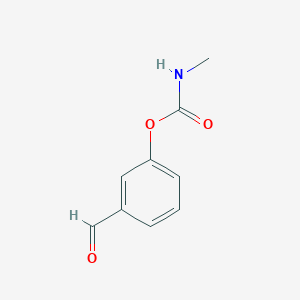
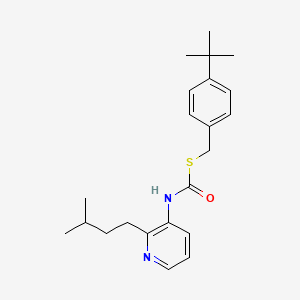
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
